molecular formula C15H17F4N3O2 B12230622 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine

4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12230622
M. Wt: 347.31 g/mol
InChI Key: JZFWLTCMMXPOIF-UHFFFAOYSA-N
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Description

4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups, a pyrrolidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully hydrogenated derivatives .

Scientific Research Applications

4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or receptors. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine is unique due to the combination of its pyridine, pyrrolidine, and morpholine rings, along with the presence of fluorine and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C15H17F4N3O2

Molecular Weight

347.31 g/mol

IUPAC Name

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H17F4N3O2/c16-11-7-10(15(17,18)19)8-20-13(11)22-5-6-24-12(9-22)14(23)21-3-1-2-4-21/h7-8,12H,1-6,9H2

InChI Key

JZFWLTCMMXPOIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)C(F)(F)F)F

Origin of Product

United States

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